molecular formula C7H5BrN2O4 B1365525 2,4-Dinitrobenzyl bromide CAS No. 3013-38-5

2,4-Dinitrobenzyl bromide

Cat. No. B1365525
CAS RN: 3013-38-5
M. Wt: 261.03 g/mol
InChI Key: ZDBJFAWRZSOCMM-UHFFFAOYSA-N
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Scientific Research Applications

1. Synthesis and Study of Metabolites 2,4-Dinitrobenzyl bromide has been utilized in the synthesis of various compounds. For instance, Mori et al. (1998) synthesized sulfates and glucuronides of 2,4-dinitrobenzyl alcohol, important for studying the carcinogenicity of 2,4-DNT and 2,6-DNT (Mori et al., 1998).

2. Protecting Group in Oligonucleotide Synthesis Christadoulou and Reese (1983) proposed 2,4-dinitrobenzyl as a temporary protecting group for phosphodiester functions in oligonucleotide synthesis, highlighting its potential in biochemistry (Christadoulou & Reese, 1983).

3. Catalyst in Organic Synthesis Bujok et al. (2018) demonstrated the role of 2,4-dinitrobenzyl ketones, derived from 2,4-dinitrobenzyl bromide, in the synthesis of 6-nitroindoles, providing a pathway to synthesize various organic compounds (Bujok et al., 2018).

4. Intermediate in Pharmaceutical Agents Synthesis Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene from 2,4-dinitrobenzyl bromide, an intermediate for medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

5. Role in Photochemical Studies McClelland and Steenken (1987) explored the solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion, contributing to understanding of photochemical processes (McClelland & Steenken, 1987).

6. Application in Solid-State NMR Schmidt et al. (1999) used 2-(2,4-dinitrobenzyl)-3-methylpyridine in their study on polymorphism and phase transitions using solid-state NMR, demonstrating its application in materials science (Schmidt et al., 1999).

7. Enhancing Detection Responses in LC-MS Higashi et al. (2006) investigated a procedure for determining estrogens in biological fluids using LC-MS, where 2,4-dinitrobenzyl bromide played a role in enhancing detection responses (Higashi et al., 2006).

properties

IUPAC Name

1-(bromomethyl)-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBJFAWRZSOCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427320
Record name 2,4-DINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitrobenzyl bromide

CAS RN

3013-38-5
Record name 2,4-DINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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